molecular formula C16H15BrN4O2 B2522802 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 126686-39-3

8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer B2522802
CAS-Nummer: 126686-39-3
Molekulargewicht: 375.226
InChI-Schlüssel: CVXUROYZZQUBHM-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a fundamental component of nucleotides in DNA and RNA. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The presence of bromine and cinnamyl groups in this compound suggests that it may have unique chemical properties and biological activities worth exploring.

Synthesis Analysis

The synthesis of purine derivatives often involves selective reactions that introduce functional groups at specific positions on the purine ring. For instance, the sulfonylation of 8-bromoadenosine derivatives has been used to produce 2'- and 3'-monosulfonylated compounds, which are key intermediates in the synthesis of purine cyclonucleosides . This method demonstrates the potential for synthesizing complex purine derivatives, such as the compound , through targeted chemical modifications.

Molecular Structure Analysis

The molecular structure of purine derivatives can significantly influence their biological activity. For example, the crystal structures of 8-bromoguanosine and 8-bromoadenosine revealed that they exist in the syn conformation, which is different from the typical anti conformation found in purine nucleosides . This conformational difference, induced by the bromine atom at the 8-position, could affect the compound's interaction with biological molecules and enzymes.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, which can be utilized to further modify their structure or to study their reactivity. The synthesis of 8-substituted analogues of purine compounds has been shown to produce derivatives with significant antiviral activity, indicating the potential for chemical modifications to enhance biological properties . The reactivity of the bromine atom in the 8-position is particularly noteworthy, as it can be used for further functionalization or as a key site for biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal structure analysis of related compounds provides insights into their intermolecular interactions, which can affect these properties . For example, the presence of hydrogen bonds and stacking motifs in the crystal packing can influence the compound's solubility and melting point. Additionally, the electrostatic and dispersion energy contributions play a role in the stability of the molecular structure .

Wissenschaftliche Forschungsanwendungen

Pharmacological and Biological Activities of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including compounds with structures related to 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been extensively studied for their anticancer potentials. These compounds are recognized for their rich medicinal tradition, with research highlighting their underutilization despite significant antitumor efficacy. The synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives have been a focal point in anticancer research, providing a comprehensive insight into the potential therapeutic applications of these compounds (De, Baltas, & Bedos-Belval, 2011).

Antidiabetic and Antioxidant Effects of Cinnamaldehyde

Cinnamaldehyde, a core component of cinnamic acid derivatives, has demonstrated beneficial roles in the management of diabetes and its complications. Emerging studies underscore its glucolipid lowering effects, its pharmacokinetics, and safety. Cinnamaldehyde has been shown to improve glucose and lipid homeostasis in diabetic animals through various signaling pathways, indicating a potential for diabetic intervention. This research supports the exploration of cinnamaldehyde as a natural compound with significant pharmacological applications (Zhu et al., 2017).

Toxicological and Dermatologic Assessment

The safety and toxicological profile of cinnamyl phenylpropyl materials, related in structure and function to cinnamic acid derivatives, have been assessed to ensure their safe use as fragrance ingredients. These studies are critical for understanding the potential health impacts of widespread use of these compounds in consumer products. The research concludes that these materials do not present a safety concern at current levels of use, which is vital for regulatory compliance and consumer safety (Belsito et al., 2011).

Environmental and Biological Implications of Brominated Compounds

The environmental cycling and toxicological impacts of brominated compounds, including inorganic bromine, have been a subject of increased attention. Studies focusing on the marine boundary layer reveal significant insights into the transformation and impact of brominated compounds on atmospheric chemistry. This research is crucial for understanding the environmental pathways and impacts of bromine-containing compounds, including potential derivatives of 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Sander et al., 2003).

Eigenschaften

IUPAC Name

8-bromo-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXUROYZZQUBHM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.